2-Formyl-3-(morpholino)phenylboronic acid pinacol ester
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Overview
Description
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester moiety makes it a valuable building block in organic chemistry.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation, which is a radical approach . Protodeboronation of boronic esters is a critical step in many chemical reactions, including the Suzuki-Miyaura coupling .
Biochemical Pathways
This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the compound’s action is the facilitation of formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 2-8°C . Additionally, the rate of hydrolysis of similar phenylboronic pinacol esters is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester typically involves the reaction of 2-formyl-3-bromophenylboronic acid with morpholine in the presence of a base, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-Carboxy-3-(morpholino)phenylboronic acid pinacol ester.
Reduction: 2-Hydroxymethyl-3-(morpholino)phenylboronic acid pinacol ester.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester has several applications in scientific research:
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholino)phenylboronic acid pinacol ester
- 3-(Morpholino)phenylboronic acid pinacol ester
- 4-(Morpholino)phenylboronic acid pinacol ester
Uniqueness
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is unique due to the presence of both a formyl group and a morpholino group, which provide additional functionalization options compared to other similar compounds. This dual functionality allows for more diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(13(14)12-20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMPROFBFFJXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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